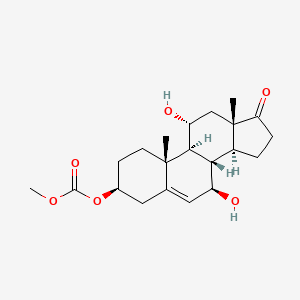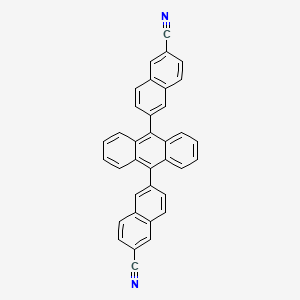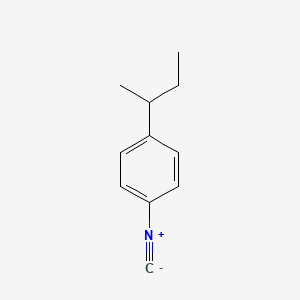
Cyclooctanamine, N-(1-methylheptyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclooctanamine, N-(1-methylheptyl)- is an organic compound with the molecular formula C15H31N It is a derivative of cyclooctanamine, where the amine group is substituted with a 1-methylheptyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctanamine, N-(1-methylheptyl)- typically involves the reaction of cyclooctanone with a suitable amine under reductive amination conditions. The process can be summarized as follows:
Reductive Amination: Cyclooctanone is reacted with 1-methylheptylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as methanol or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of Cyclooctanamine, N-(1-methylheptyl)- follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Cyclooctanamine, N-(1-methylheptyl)- undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines with various alkyl groups.
Scientific Research Applications
Cyclooctanamine, N-(1-methylheptyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in enzyme studies and receptor binding assays.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclooctanamine, N-(1-methylheptyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include:
Enzyme Inhibition or Activation: The compound can inhibit or activate enzymes by binding to their active sites.
Receptor Binding: It can bind to receptors on cell surfaces, triggering intracellular signaling pathways.
Comparison with Similar Compounds
Cyclooctanamine, N-(1-methylheptyl)- can be compared with other similar compounds such as:
Cyclooctylamine: Similar structure but lacks the 1-methylheptyl substitution.
Cyclooctanone: The ketone precursor used in the synthesis of Cyclooctanamine, N-(1-methylheptyl)-.
Cyclooctanol: The alcohol derivative of cyclooctane.
Uniqueness
The uniqueness of Cyclooctanamine, N-(1-methylheptyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
646026-94-0 |
|---|---|
Molecular Formula |
C16H33N |
Molecular Weight |
239.44 g/mol |
IUPAC Name |
N-octan-2-ylcyclooctanamine |
InChI |
InChI=1S/C16H33N/c1-3-4-5-9-12-15(2)17-16-13-10-7-6-8-11-14-16/h15-17H,3-14H2,1-2H3 |
InChI Key |
FDQIJVBMCUBSQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)NC1CCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



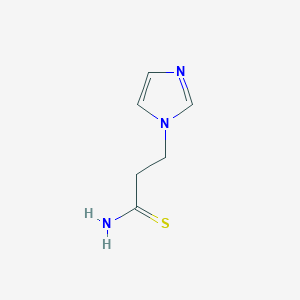
![Carbamic acid, butyl[2-(9H-xanthen-9-yl)ethyl]-, ethyl ester](/img/structure/B12595078.png)
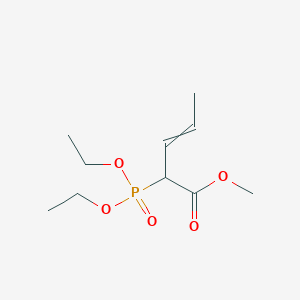
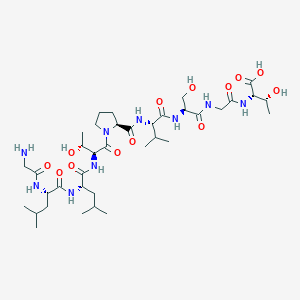

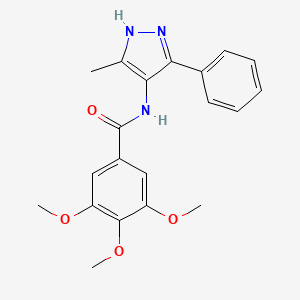
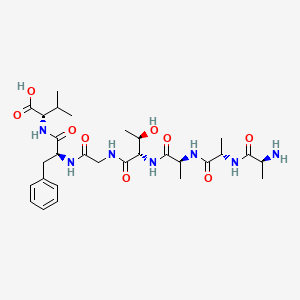
![2-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene](/img/structure/B12595108.png)
![3-Pyridinepropanoic acid,a-[(1E)-2-[4-[[(4-chlorophenyl)methyl][[4-(trifluoromethoxy)phenyl]sulfonyl]amino]phenyl]ethenyl]-](/img/structure/B12595120.png)
![3-(Dodecyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12595127.png)
